2-Cyclopenten-1-one, 2,3-dimethyl-5,5-diphenyl-
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Overview
Description
2-Cyclopenten-1-one, 2,3-dimethyl-5,5-diphenyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with dimethyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2,3-dimethyl-5,5-diphenyl- can be achieved through several methods. One common approach involves the Claisen condensation of appropriate esters followed by decarboxylation and isomerization . Another method includes the acid-catalyzed dehydration of cyclopentanediols . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 2,3-dimethyl-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclopenten-1-one, 2,3-dimethyl-5,5-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of various chemicals and materials due to its reactive nature.
Mechanism of Action
The mechanism by which 2-Cyclopenten-1-one, 2,3-dimethyl-5,5-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Contains a similar cyclopentenone ring but lacks the dimethyl and diphenyl substitutions.
Cyclohexenone: Similar structure but with a six-membered ring instead of a five-membered one.
Cyclopropenone: Contains a three-membered ring, making it more strained and reactive.
Uniqueness
2-Cyclopenten-1-one, 2,3-dimethyl-5,5-diphenyl- is unique due to its specific substitutions, which confer distinct chemical properties and reactivity compared to other cyclopentenones.
Properties
CAS No. |
103826-17-1 |
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Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2,3-dimethyl-5,5-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C19H18O/c1-14-13-19(18(20)15(14)2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3 |
InChI Key |
QSBNGHYWUDLFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(C1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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